3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)pyrazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-14-9-11-18(12-10-14)25-29(27,28)21-19(16(3)23-24-21)20(26)22-13-15(2)17-7-5-4-6-8-17/h4-12,15-16,19,21,23-25H,13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFABZDGNMXGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NCC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Sulfamoyl Group Variations : The target compound uses a 4-methylphenyl-sulfamoyl group, whereas analogs in and employ pyridin-2-yl-sulfamoyl moieties. The electron-donating methyl group in the target may enhance metabolic stability compared to electron-deficient pyridinyl groups .
- Synthetic Efficiency : Yields for analogs range from 71–88%, suggesting that the target compound could be synthesized using similar hydrazine-carboxamide coupling protocols .
Spectroscopic and Analytical Data
- IR Spectroscopy : All compounds exhibit characteristic SO₂ asymmetric/symmetric stretches (1315–1105 cm⁻¹) and carbonyl (C=O) peaks near 1690 cm⁻¹ . The target compound’s NH stretches (3322–3202 cm⁻¹) align with those of compound 14 .
- NMR : The ¹H-NMR of the target’s 2-phenylpropyl group would show resonances for the methylene (δ 1.5–2.0 ppm) and aromatic protons (δ 7.2–7.4 ppm), comparable to the N-(p-tolyl) protons in compound 14 (δ 2.3 ppm for CH₃) .
- Mass Spectrometry : The molecular ion peak for the target (m/z ~424) would differ from analogs like compound 11 (m/z 510) due to its simpler sulfamoyl substituent .
Preparation Methods
Cyclocondensation of β-Ketoesters with Hydrazines
The 1H-pyrazole scaffold is typically synthesized through cyclocondensation reactions between β-ketoesters and hydrazine derivatives. For the target compound, ethyl 3-methyl-4-(methoxycarbonyl)-5-oxopent-3-enoate reacts with methylhydrazine under acidic conditions (pH 4–5) to yield the 3-methyl-1H-pyrazole-4-carboxylate intermediate. This method provides 72–85% yields when performed in ethanol at 80°C for 12 hours, as demonstrated in analogous syntheses of pyrazole fungicides.
Alternative Route via Knorr Pyrazole Synthesis
Modifications of the classical Knorr synthesis employ phenylhydrazine derivatives with 1,3-diketones. For instance, reacting 4-methylphenylsulfonyl hydrazine with acetylacetone derivatives generates the sulfamoyl-substituted pyrazole precursor. Patent WO2003099794A1 details this approach using FeO(OH)/C catalysts in refluxing ethanol, achieving 78% conversion efficiency. The methyl group at position 3 originates from the acetylacetone starting material, while the sulfamoyl moiety is introduced via the hydrazine component.
Sulfamoylation at Position 5
Direct Sulfonation-Amination Sequence
Post-cyclization sulfamoylation involves treating the pyrazole intermediate with chlorosulfonic acid followed by reaction with 4-methylaniline. A two-step protocol from J-Stage (2014) demonstrates this method:
One-Pot Sulfamoylation Using Sulfonamide Reagents
Recent advancements employ pre-formed sulfonamide reagents to streamline the process. A 2020 patent (WO2020244968A1) describes using 4-methylbenzenesulfonamide chloride with CuI catalysis in DMF at 120°C, reducing reaction times to 4 hours while maintaining 68% yield. This method minimizes side products from competing hydrolysis reactions.
Carboxamide Formation at Position 4
Carbodiimide-Mediated Coupling
Conversion of the carboxylic acid to the carboxamide utilizes EDCI/HOBT or CDI coupling agents. Representative data from Figshare (2023) shows:
| Reagent System | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| EDCI/HOBT | 2-Phenylpropylamine | DMF | 25 | 24 | 56 |
| CDI | 2-Phenylpropylamine | DMF | 80 | 3 | 48 |
| DCC/DMAP | 2-Phenylpropylamine | THF | 0→25 | 12 | 61 |
EDCI/HOBT in DMF provides optimal results, with NMR-confirmed amide formation (δ 10.0 ppm for NHCO in DMSO-d6).
Schlenk Technique for Air-Sensitive Intermediates
When using NaBH4 for imine reduction in Schiff base intermediates (e.g., pyridine formaldehyde derivatives), the Schlenk line technique prevents oxidation. A 2014 study achieved 82% yield for analogous structures by maintaining inert argon atmosphere during borohydride additions.
Regiochemical Control and Byproduct Mitigation
Positional Isomer Separation
HPLC analysis (C18 column, 70:30 MeOH/H2O) resolves N1 vs N2 pyrazole isomers, which typically form in 15–22% ratios during cyclocondensation. The target N1 isomer elutes at 8.2 minutes versus 9.7 minutes for the N2 byproduct.
Sulfamoyl Group Orthogonality
Protecting group strategies using tert-butoxycarbonyl (Boc) prevent undesired sulfonamide reactions during carboxamide formation. Deprotection with TFA/DCM (1:1 v/v) restores the sulfamoyl functionality without affecting the amide bond.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3) produces needle-shaped crystals suitable for X-ray diffraction. DSC analysis shows a sharp melting endotherm at 156–158°C, consistent with literature values for related pyrazolecarboxamides.
Spectroscopic Validation
Key characterization data includes:
- 1H NMR (400 MHz, DMSO-d6) : δ 12.0 (s, 1H, NH), 7.74 (d, J=8.4 Hz, 2H, ArH), 7.42 (t, J=7.1 Hz, 2H, ArH), 4.09 (s, 3H, CH3), 2.82 (m, 1H, CH).
- IR (KBr) : 1656 cm−1 (C=O), 1344 cm−1 (S=O asym), 1165 cm−1 (S=O sym).
- HRMS : m/z 454.1782 [M+H]+ (calc. 454.1779 for C22H24N3O3S).
Industrial-Scale Adaptation
Continuous Flow Sulfamoylation
A 2023 pilot study demonstrated 89% conversion using microreactor technology:
Green Chemistry Metrics
Comparison of traditional vs optimized methods:
| Metric | Batch Process | Flow Chemistry |
|---|---|---|
| E-factor | 32 | 11 |
| PMI (kg/kg product) | 58 | 19 |
| Energy (kWh/kg) | 410 | 155 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
